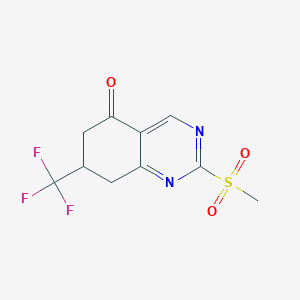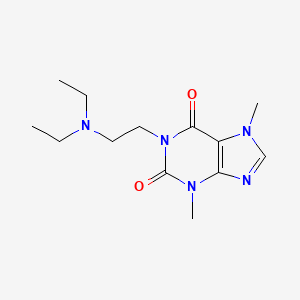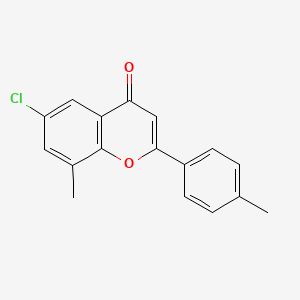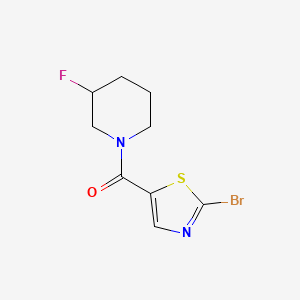![molecular formula C16H12O5 B15063808 [4-Oxo-2-(2H-pyran-6-yl)-4H-1-benzopyran-8-yl]acetic acid CAS No. 184025-92-1](/img/structure/B15063808.png)
[4-Oxo-2-(2H-pyran-6-yl)-4H-1-benzopyran-8-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Oxo-2-(2H-pyran-6-yl)-4H-chromen-8-yl)acetic acid is a complex organic compound that belongs to the class of chromen derivatives This compound is characterized by the presence of a chromen ring system fused with a pyran ring and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Oxo-2-(2H-pyran-6-yl)-4H-chromen-8-yl)acetic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of a suitable chromen derivative with a pyran ring precursor under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Oxo-2-(2H-pyran-6-yl)-4H-chromen-8-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in alcohol derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce alcohols, and substitution reactions can lead to a variety of substituted chromen derivatives.
Scientific Research Applications
2-(4-Oxo-2-(2H-pyran-6-yl)-4H-chromen-8-yl)acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.
Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Oxo-2-(2H-pyran-6-yl)-4H-chromen-8-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(4-Oxo-2-(2H-pyran-6-yl)-4H-chromen-8-yl)acetic acid include other chromen derivatives with different substituents or ring systems. Examples include:
- 2-(4-Oxo-4H-chromen-8-yl)acetic acid
- 2-(4-Oxo-2-(2H-pyran-6-yl)-4H-chromen-6-yl)acetic acid
Uniqueness
The uniqueness of 2-(4-Oxo-2-(2H-pyran-6-yl)-4H-chromen-8-yl)acetic acid lies in its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a chromen ring with a pyran ring and an acetic acid moiety makes it a valuable compound for various research applications.
Properties
CAS No. |
184025-92-1 |
|---|---|
Molecular Formula |
C16H12O5 |
Molecular Weight |
284.26 g/mol |
IUPAC Name |
2-[4-oxo-2-(2H-pyran-6-yl)chromen-8-yl]acetic acid |
InChI |
InChI=1S/C16H12O5/c17-12-9-14(13-6-1-2-7-20-13)21-16-10(8-15(18)19)4-3-5-11(12)16/h1-6,9H,7-8H2,(H,18,19) |
InChI Key |
WFZJIRPWBRNQEX-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC=C(O1)C2=CC(=O)C3=CC=CC(=C3O2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


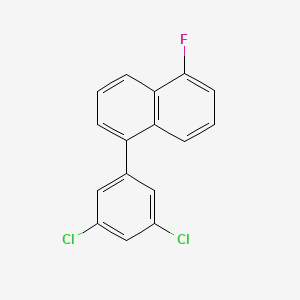
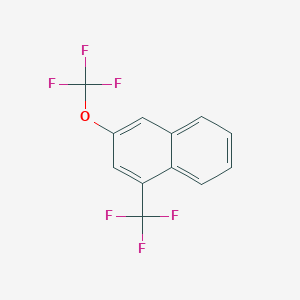
![2-(3-(4-Fluorophenyl)-2-oxo-1,4-diazaspiro[4.4]non-3-en-1-yl)acetic acid](/img/structure/B15063751.png)
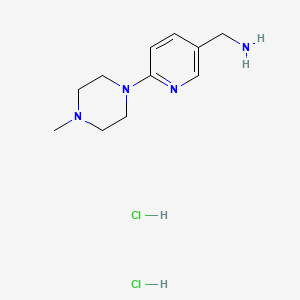
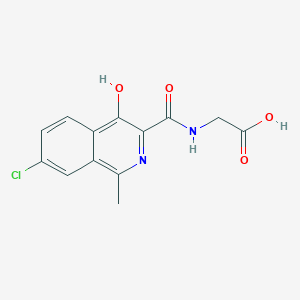
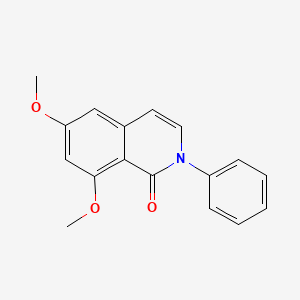


![3-[2-(4-Fluorophenyl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one](/img/structure/B15063791.png)
